![molecular formula C10H6F2N2O3 B2407553 4-[5-(Difluormethyl)-1,3,4-oxadiazol-2-yl]benzoesäure CAS No. 1282022-66-5](/img/structure/B2407553.png)

4-[5-(Difluormethyl)-1,3,4-oxadiazol-2-yl]benzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid” is a compound that has been reported as a potent and selective inhibitor of histone deacetylase 6 . It is a type of difluoromethyl-1,3,4-oxadiazole (DFMO), a class of compounds that have shown significant potential in medicinal chemistry .

Synthesis Analysis

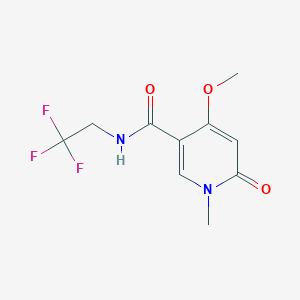

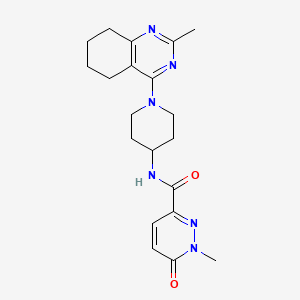

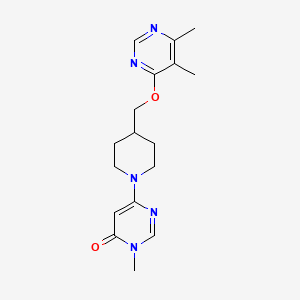

The synthesis of difluoromethyl-1,3,4-oxadiazoles, including “4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid”, has been a topic of research. A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .Molecular Structure Analysis

The molecular structure of “4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid” consists of a benzoic acid moiety attached to a 1,3,4-oxadiazole ring, which in turn is substituted with a difluoromethyl group .Wissenschaftliche Forschungsanwendungen

- X–CF₂H-Bindung mit X = O, N oder S: Traditionell wurden X–CF₂H-Bindungen durch Reaktion mit ClCF₂H gebildet. In jüngerer Zeit haben neuartige, nicht ozonabbauende Difluorcarbenreagenzien die X–H-Insertion ermöglicht .

Synthetische Zwischenprodukte und Herbizide

„4-[5-(Difluormethyl)-1,3,4-oxadiazol-2-yl]benzoesäure” dient als wertvolles synthetisches Zwischenprodukt. Zum Beispiel:

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes like histone deacetylase 6 (hdac6) .

Mode of Action

It has been suggested that similar compounds inhibit hdac6, a key enzyme involved in cellular processes .

Biochemical Pathways

Hdac6, a potential target of similar compounds, is involved in various cellular processes, including gene expression, cell cycle progression, and developmental events .

Pharmacokinetics

Benzoic acid, a structurally related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

Inhibition of hdac6 by similar compounds can lead to changes in gene expression and other cellular processes .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, temperature and humidity can affect the stability and efficacy of many compounds . .

Zukünftige Richtungen

The future directions for “4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid” and similar compounds involve further exploration of their potential in medicinal chemistry. The recent advances made in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

Biochemische Analyse

Biochemical Properties

It has been found that difluoromethyl-1,3,4-oxadiazoles (DFMOs), a class of compounds to which 4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid belongs, are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 (HDAC6) .

Cellular Effects

In terms of cellular effects, 4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid has been reported to inhibit HDAC6 . HDAC6 is an enzyme that plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid involves the inhibition of HDAC6 . The compound is capable of inhibiting HDAC6 via a two-step slow-binding mechanism. Crystallographic and mechanistic experiments suggest that the attack of the compound by the difluoromethyl moiety and subsequent ring opening of the oxadiazole yields the deprotonated difluoroacetylhydrazide .

Eigenschaften

IUPAC Name |

4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O3/c11-7(12)9-14-13-8(17-9)5-1-3-6(4-2-5)10(15)16/h1-4,7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNMCIOSDWSVKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282022-66-5 |

Source

|

| Record name | 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2407472.png)

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2407479.png)

![N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine](/img/structure/B2407481.png)

![4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2407484.png)

![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2407490.png)

![(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2407492.png)

![N-(2-methoxy-5-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407493.png)